molecular formula C7H11N5O B2773729 4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine CAS No. 1788532-59-1

4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2773729
CAS RN: 1788532-59-1
M. Wt: 181.199
InChI Key: ZZNNYUXZAVMJCU-UHFFFAOYSA-N
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Description

The compound “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” is a derivative of pyrrolidine and triazole . It is an organic compound with potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” is complex, with a pyrrolidine ring attached to a triazole ring via a carbonyl group . The exact structure would depend on the specific synthesis method and conditions .


Chemical Reactions Analysis

The chemical reactions involving “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” would depend on the specific conditions and reagents used . Pyrrolidine derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The compound “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” is a solid at room temperature . It has a molecular weight of 190.24 . The compound is stable under normal conditions, but its specific physical and chemical properties would depend on the specific synthesis method and conditions .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design bioactive compounds. Key features include:

Antibacterial Agents

Researchers have synthesized pyrrolidine derivatives with antibacterial activity. Notably, N’-substituents and 4’-phenyl substituents impact efficacy. For instance:

Environmental Stress Studies

4-(Pyrrolidine-1-carbonyl)-1H-imidazole: has been employed to study the effects of environmental stressors on plant growth and development.

Oxidative Stress Research

This compound has been investigated in the context of oxidative stress on cells. Understanding its impact can provide insights into cellular responses.

Mechanisms of Drug Action

Researchers have explored how this compound interacts with cellular targets. Investigating its mechanisms of action sheds light on potential therapeutic pathways.

Asymmetric Synthesis

The pyrrolidine ring has been synthesized asymmetrically using catalytic methods. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with β-sulfonylenones yields 4-acetyl pyrrolidines .

Future Directions

The future directions for the study of “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” could include further investigation into its synthesis, properties, and potential applications . This could involve more detailed studies on its chemical reactions, as well as exploration of its potential uses in various fields of chemistry .

properties

IUPAC Name

(5-amino-2H-triazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c8-6-5(9-11-10-6)7(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNNYUXZAVMJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine

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